molecular formula C23H21FN4O B14926045 1-ethyl-N-(3-fluorophenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-N-(3-fluorophenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14926045
M. Wt: 388.4 g/mol
InChI Key: NOGMXTBAZZJCGF-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-(3-FLUOROPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups, including ethyl, fluorophenyl, methyl, and carboxamide groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-ETHYL-N~4~-(3-FLUOROPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core This core can be synthesized through cyclization reactions involving appropriate precursors

Industrial production methods for this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired transformations. The use of protective groups and phase-switching protocols can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-ETHYL-N~4~-(3-FLUOROPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Scientific Research Applications

1-ETHYL-N~4~-(3-FLUOROPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-(3-FLUOROPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorophenyl and methyl groups can enhance its binding affinity and specificity towards certain targets, contributing to its overall efficacy .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H21FN4O

Molecular Weight

388.4 g/mol

IUPAC Name

1-ethyl-N-(3-fluorophenyl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H21FN4O/c1-4-28-22-21(15(3)27-28)19(23(29)25-18-7-5-6-17(24)12-18)13-20(26-22)16-10-8-14(2)9-11-16/h5-13H,4H2,1-3H3,(H,25,29)

InChI Key

NOGMXTBAZZJCGF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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